molecular formula C17H14F2N2 B10821105 Golgicide A-1

Golgicide A-1

Cat. No.: B10821105
M. Wt: 284.30 g/mol
InChI Key: NJZHEQOUHLZCOX-WOSRLPQWSA-N
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Description

Golgicide A-1 is a potent, reversible, and highly specific inhibitor of the guanine nucleotide exchange factor GBF1. GBF1 is responsible for the activation of ADP ribosylation factor 1 (Arf1) and the recruitment of COPI vesicles to the cis-Golgi membranes. This compound plays a crucial role in maintaining the structural integrity of the Golgi apparatus and coordinating bidirectional transport within the Golgi .

Preparation Methods

The synthesis of Golgicide A-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

Golgicide A-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Golgicide A-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of the Golgi apparatus. In biology, it is employed to investigate the role of GBF1 in cellular processes such as vesicular transport and protein secretion. In medicine, this compound is being explored for its potential therapeutic applications, including its ability to inhibit the replication of certain viruses and its role in cancer research. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Golgicide A-1 involves the inhibition of GBF1, which in turn prevents the activation of Arf1 and the recruitment of COPI vesicles to the cis-Golgi membranes. This inhibition leads to the disassembly of the Golgi apparatus and the arrest of protein secretion at the endoplasmic reticulum-Golgi intermediate compartment. The molecular targets of this compound include GBF1 and Arf1, and the pathways involved are related to vesicular transport and protein secretion .

Comparison with Similar Compounds

Golgicide A-1 is unique in its high specificity and reversibility as a GBF1 inhibitor. Similar compounds include brefeldin A, which also inhibits GBF1 but has a broader range of targets and is less specific. Other similar compounds are the ARNO-family GEFs, which predominantly localize to endosomes and have different targets and functions compared to this compound .

Properties

Molecular Formula

C17H14F2N2

Molecular Weight

284.30 g/mol

IUPAC Name

(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1

InChI Key

NJZHEQOUHLZCOX-WOSRLPQWSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Origin of Product

United States

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